1-Ethoxyphosphirane
Description
1-Ethoxyphosphirane is a three-membered phosphorus-containing heterocycle with the molecular formula C₃H₇OP. Its structure consists of a phosphirane ring (a strained cyclic system with two carbons and one phosphorus atom) substituted with an ethoxy group (–OCH₂CH₃) at the phosphorus center. This compound is of interest in organophosphorus chemistry due to its unique reactivity arising from ring strain and the electron-donating nature of the ethoxy group. Potential applications include catalytic intermediates, agrochemical precursors, or ligands in coordination chemistry.
Properties
CAS No. |
126301-84-6 |
|---|---|
Molecular Formula |
C4H9OP |
Molecular Weight |
104.09 g/mol |
IUPAC Name |
1-ethoxyphosphirane |
InChI |
InChI=1S/C4H9OP/c1-2-5-6-3-4-6/h2-4H2,1H3 |
InChI Key |
LQRDOQOBHPYYIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1CC1 |
Origin of Product |
United States |
Preparation Methods
1-Ethoxyphosphirane can be synthesized through various methods, including:
Double Bimolecular Nucleophilic Substitution: This method involves the reaction of sodium phosphinide with 1,2-dichloroethane in liquid ammonia.
Cyclization of Tertiary Phosphines: Tertiary dibenzylphosphine is treated with tert-butyllithium and tetramethylethylenediamine to generate a dilithium intermediate, which cyclizes to phosphirane upon addition of carbon tetrachloride.
Chemical Reactions Analysis
1-Ethoxyphosphirane undergoes various chemical reactions, including:
Oxidation: Phosphiranes can be oxidized to form phosphirane oxides.
Substitution Reactions: These compounds can undergo SN2 substitution reactions due to the high ring strain and the weak nucleophilicity of the phosphorus atom.
Ring-Opening Reactions: Similar to epoxides, phosphiranes can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various products depending on the nucleophile and reaction conditions
Scientific Research Applications
1-Ethoxyphosphirane has several applications in scientific research:
Ligands in Catalysis: Phosphiranes are used as ligands in transition metal catalysis due to their unique electronic properties.
Polymer Precursors: They serve as precursors for the synthesis of polymers with specific properties.
Biological Applications:
Mechanism of Action
The mechanism of action of 1-ethoxyphosphirane involves its high ring strain, which makes it highly reactive. The phosphorus atom in the three-membered ring has increased s-character, making it a weak nucleophile. This unique electronic structure allows this compound to participate in various nucleophilic substitution and ring-opening reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-ethoxyphosphirane, enabling inferences about its properties:
O,S-Diethyl Ethylphosphonothioate
- Structure: A non-cyclic ethylphosphonothioate with ethoxy (–OCH₂CH₃) and ethylthio (–SCH₂CH₃) substituents on phosphorus.
- CAS : 2511-11-7 .
- Key Differences: Lacks the strained phosphirane ring, resulting in greater thermodynamic stability. The thioester (–S–) group enhances nucleophilic reactivity compared to ethoxy substituents.
O-1-Ethylhexyl Methylphosphonofluoridate
- Structure: A branched alkylphosphonofluoridate with a fluoride leaving group.
- CAS : 20296-29-1 .
- Key Differences :
1-Ethoxyoctane-Methane (1:1)
- Structure : A simple ether-methane adduct.
- CAS : 71060-57-6 .
- Key Differences: Lacks phosphorus, limiting direct chemical comparability.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Ring Strain vs. Stability: Phosphiranes are inherently strained, making them more reactive than acyclic analogs like O,S-diethyl ethylphosphonothioate. The ethoxy group may mitigate ring-opening reactions compared to fluoridates .
- Substituent Effects : Ethoxy groups generally enhance solubility in polar solvents, whereas larger alkyl chains (e.g., ethylhexyl) increase lipid membrane permeability .
- Synthetic Challenges : Cyclic phosphiranes require specialized synthesis routes (e.g., photolytic or transition-metal-mediated cyclization), unlike their acyclic counterparts .
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